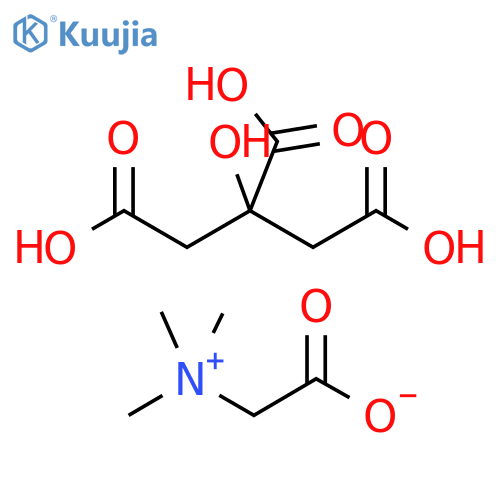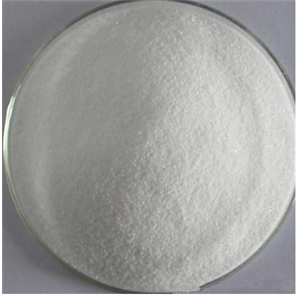Cas no 17671-50-0 (2-(Trimethylammonio)acetate compound with 2-hydroxy-propane-1,2,3-tricarboxylic acid (1:1))

2-(Trimethylammonio)acetate compound with 2-hydroxy-propane-1,2,3-tricarboxylic acid (1:1) 化学的及び物理的性質
名前と識別子
-
- 2-(Trimethylammonio)acetate compound with 2-hydroxypropane-1,2,3-tricarboxylic acid (1:1)
- 2-(Trimethylammonio)acetate compound with 2-hydroxy-propane-1,2,3-tricarboxylic acid (1:1)
- Betaine Citrate
- 2-(Trimethylammonio)acetate compound with 2-hydroxypropane-1,2,3-tricarboxylic acid
- Betain-dihydrogencitrat
- Einecs 241-648-6
- (Carboxymethyl)trimethylammonium dihydrogen citrate
- Methanaminium, 1-carboxy-N,N,N-trimethyl-, salt with 2-hydroxy-1,2,3-propanetricarboxylic acid (1:1)
- AK114604
- 9267AA
- AX8116548
- ST24027686
- 2-(Trimethylammonio)acetate compound with 2-hydroxypropane-1,2,3-tricarboxylic acid (1
- BETAINE CITRATE ISO 9001:2015 REACH
- 2-(Trimethylammonio)acetate 2-hydroxypropane-1,2,3-tricarboxylic acid salt
-
- MDL: MFCD06411579
- インチ: 1S/C6H8O7.C5H11NO2/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-6(2,3)4-5(7)8/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);4H2,1-3H3
- InChIKey: YKXUOESQDCXGIW-UHFFFAOYSA-N
- ほほえんだ: C(C(=O)O)(CC(O)=O)(CC(O)=O)O.C(=O)(C[N+](C)(C)C)[O-]
計算された属性
- せいみつぶんしりょう: 309.10600
- どういたいしつりょう: 309.106
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 9
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 315
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 172
じっけんとくせい
- 色と性状: No data avaiable
- 密度みつど: No data available
- ゆうかいてん: No data available
- ふってん: No data available
- フラッシュポイント: No data available
- PSA: 172.26000
- LogP: -2.80600
- じょうきあつ: No data available
2-(Trimethylammonio)acetate compound with 2-hydroxy-propane-1,2,3-tricarboxylic acid (1:1) セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(Trimethylammonio)acetate compound with 2-hydroxy-propane-1,2,3-tricarboxylic acid (1:1) 税関データ
- 税関コード:2923900090
- 税関データ:
中国税関コード:
2923900090概要:
29239000090他の四級アンモニウム塩及び四級アンモニウム塩基。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2923900090他の四級アンモニウム塩及び水酸化物。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
2-(Trimethylammonio)acetate compound with 2-hydroxy-propane-1,2,3-tricarboxylic acid (1:1) 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T848471-10g |
2-(Trimethylammonio)acetate compound with 2-hydroxypropane-1,2,3-tricarboxylic acid (1:1) |
17671-50-0 | 95% | 10g |
¥56.00 | 2022-09-28 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T848471-250g |
2-(Trimethylammonio)acetate compound with 2-hydroxypropane-1,2,3-tricarboxylic acid (1:1) |
17671-50-0 | 95% | 250g |
¥268.00 | 2022-09-28 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S62705-100g |
Betaine Citrate |
17671-50-0 | 98% | 100g |
¥320.00 | 2021-09-02 | |
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | S62705-500g |
Betaine Citrate |
17671-50-0 | 98% | 500g |
¥640.00 | 2021-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T848471-2.5kg |
2-(Trimethylammonio)acetate compound with 2-hydroxypropane-1,2,3-tricarboxylic acid (1:1) |
17671-50-0 | 95% | 2.5kg |
¥1,648.00 | 2022-09-28 | |
| 1PlusChem | 1P0025C0-1g |
Methanaminium, 1-carboxy-N,N,N-trimethyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) |
17671-50-0 | 95% | 1g |
$47.00 | 2023-12-20 | |
| eNovation Chemicals LLC | D279956-1kg |
2-(Trimethylammonio)acetate compound with 2-hydroxypropane-1,2,3-tricarboxylic acid |
17671-50-0 | 97% | 1kg |
$210 | 2024-05-23 | |
| Ambeed | A111835-25g |
2-(Trimethylammonio)acetate 2-hydroxypropane-1,2,3-tricarboxylic acid salt |
17671-50-0 | 95% | 25g |
$14.0 | 2025-03-18 | |
| Ambeed | A111835-100g |
2-(Trimethylammonio)acetate 2-hydroxypropane-1,2,3-tricarboxylic acid salt |
17671-50-0 | 95% | 100g |
$24.0 | 2025-03-18 | |
| TRC | T077855-5g |
2-(Trimethylammonio)acetate compound with 2-hydroxy-propane-1,2,3-tricarboxylic acid (1:1) |
17671-50-0 | 5g |
$ 80.00 | 2022-06-02 |
2-(Trimethylammonio)acetate compound with 2-hydroxy-propane-1,2,3-tricarboxylic acid (1:1) 関連文献
-
Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
-
Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
-
Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
-
Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
2-(Trimethylammonio)acetate compound with 2-hydroxy-propane-1,2,3-tricarboxylic acid (1:1)に関する追加情報
Introduction to 2-(Trimethylammonio)acetate compound with 2-hydroxy-propane-1,2,3-tricarboxylic acid (1:1) and CAS No. 17671-50-0
The compound CAS No. 17671-50-0, specifically referred to as 2-(Trimethylammonio)acetate compound with 2-hydroxy-propane-1,2,3-tricarboxylic acid (1:1), represents a fascinating intersection of organic chemistry and biochemistry. This ionic compound has garnered significant attention in recent years due to its unique structural properties and potential applications in pharmaceuticals and material science. The molecular composition of this compound consists of a trimethylammonium cation paired with a zwitterionic species derived from 2-hydroxy-propane-1,2,3-tricarboxylic acid, forming a stable 1:1 salt.
At the heart of its chemical identity lies the trimethylammonio group, which imparts a strong cationic character to the molecule. This feature makes it particularly useful in environments where charge stabilization is crucial. The counterion, 2-hydroxy-propane-1,2,3-tricarboxylic acid, also known as citric acid trihydrate in its hydrated form, contributes to the compound's solubility and buffering capacity. Such characteristics are highly valuable in biochemical applications where maintaining pH homeostasis is essential.
Recent advancements in the field of drug delivery systems have highlighted the potential of this compound as a component in novel formulations. The ability of 2-(Trimethylammonio)acetate compound with 2-hydroxy-propane-1,2,3-tricarboxylic acid (1:1) to form stable complexes with other biomolecules has opened up avenues for its use in targeted drug delivery. For instance, studies have demonstrated its efficacy in enhancing the bioavailability of certain therapeutic agents by protecting them from rapid degradation in physiological conditions.
The structural versatility of this compound also makes it a promising candidate for applications in material science. Its ability to self-assemble into ordered structures has been explored in the development of hydrogels and polymers with tailored mechanical and chemical properties. These materials are particularly relevant in biomedical engineering, where scaffolds for tissue regeneration need to exhibit precise control over degradation rates and mechanical strength.
In the realm of biochemistry, the zwitterionic nature of 2-hydroxy-propane-1,2,3-tricarboxylic acid plays a pivotal role in mediating interactions between biomolecules. This property has been leveraged in the design of enzyme inhibitors and activators, where precise modulation of charge interactions is key to achieving desired biological outcomes. The trimethylammonio group further enhances these interactions by providing an additional site for hydrogen bonding and electrostatic interactions.
One particularly intriguing application lies in its use as a chelating agent for metal ions. The multiple carboxylate groups in 2-hydroxy-propane-1,2,3-tricarboxylic acid can coordinate with various metal cations, forming stable complexes. These complexes have shown promise in applications ranging from catalysis to environmental remediation. Moreover, the cationic nature of the trimethylammonium moiety allows for additional functionalization, enabling the design of hybrid compounds with enhanced properties.
The pharmaceutical industry has also begun to explore the potential of this compound as a co-solvent or stabilizer in drug formulations. Its ability to solubilize poorly water-soluble drugs while maintaining their stability has been particularly noteworthy. This property is especially valuable in oral and injectable formulations where drug solubility is often a limiting factor.
From an environmental perspective, the biodegradability of 2-(Trimethylammonio)acetate compound with 2-hydroxy-propane-1,2,3-tricarboxylic acid (1:1) presents an additional advantage. Unlike many synthetic compounds that persist in the environment for extended periods, this molecule can be efficiently broken down by natural processes. This characteristic aligns well with growing concerns about sustainable chemistry and green manufacturing practices.
Recent research has also highlighted its role in nanotechnology applications. The ability to incorporate this compound into nanocarriers has led to innovative approaches for drug delivery and imaging techniques. For example, functionalized nanoparticles coated with this compound have demonstrated improved targeting specificity and reduced toxicity compared to conventional formulations.
The synthesis of CAS No. 17671-50-0 involves carefully controlled reactions to ensure high purity and yield. Typically, it is synthesized by reacting trimethylamine with acetic acid followed by reaction with citric acid or its derivatives under controlled pH conditions. The stoichiometry must be precisely maintained to achieve the desired 1:1 ratio between the cationic and anionic components.
In conclusion,CAS No. 17671-50-0 stands as a testament to the ingenuity of modern chemical research. Its unique properties make it a versatile tool across multiple disciplines, from pharmaceuticals to materials science and environmental chemistry. As research continues to uncover new applications for this compound,its significance is likely to grow even further, driving innovation and progress in various scientific fields.
17671-50-0 (2-(Trimethylammonio)acetate compound with 2-hydroxy-propane-1,2,3-tricarboxylic acid (1:1)) 関連製品
- 546-63-4(Tricholine Citrate (ca.65%inWater))
- 77-91-8(Choline Dihydrogen Citrate)
- 29340-81-6(102-71-6)
- 2228926-41-6(methyl 3-1-(2-aminoethyl)cyclopropylthiophene-2-carboxylate)
- 2227661-94-9((2R)-2-4-fluoro-3-(trifluoromethyl)phenyloxirane)
- 1186202-25-4(6,8-Dioxo-5,7-diazaspiro[3.4]octane-2-carboxylic acid)
- 178249-41-7(Orphanin FQ (1-11))
- 2138817-83-9(5-amino-1-(hexa-3,5-dien-1-yl)-4-methyl-1,2-dihydropyridin-2-one)
- 124236-41-5((2-cyclopropylphenyl)hydrazine)
- 778-82-5(Ethyl Indole-3-acetate)

